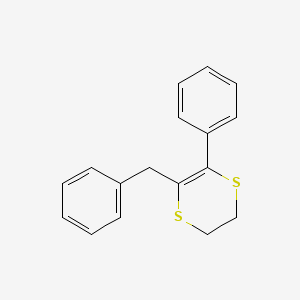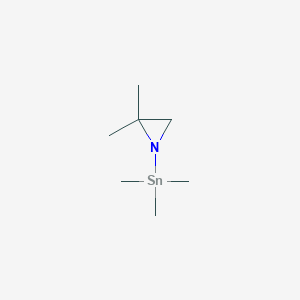
1,3-Dichloro-2-(2-chloroethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-(2-chloroethoxy)propane is an organic compound with the molecular formula C₅H₉Cl₃O. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity due to the presence of multiple chlorine atoms and an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(2-chloroethoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with 2-chloroethanol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dichloro-2-(2-chloroethoxy)propane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether linkage can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Elimination Reactions: Potassium tert-butoxide or sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: Alkenes such as 1,3-dichloropropene.
Oxidation: Aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-(2-chloroethoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-dichloro-2-(2-chloroethoxy)propane involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various chemical and biological applications.
Comparación Con Compuestos Similares
1,3-Dichloropropane: Similar in structure but lacks the ether linkage.
2-Chloroethanol: Contains a single chlorine atom and an alcohol group.
1,3-Dichloro-2-propanol: Contains a hydroxyl group instead of the ether linkage.
Uniqueness: 1,3-Dichloro-2-(2-chloroethoxy)propane is unique due to the presence of both multiple chlorine atoms and an ether linkage, which imparts distinct reactivity and applications compared to its similar compounds.
Propiedades
Número CAS |
60545-53-1 |
|---|---|
Fórmula molecular |
C5H9Cl3O |
Peso molecular |
191.48 g/mol |
Nombre IUPAC |
1,3-dichloro-2-(2-chloroethoxy)propane |
InChI |
InChI=1S/C5H9Cl3O/c6-1-2-9-5(3-7)4-8/h5H,1-4H2 |
Clave InChI |
JNMJFGXCWUBSQM-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OC(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)


![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)



![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)




